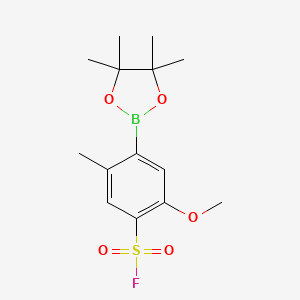
2-Methoxy-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonyl fluoride is an organic compound that features a boronic ester and a sulfonyl fluoride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonyl fluoride typically involves the following steps:
Formation of the Boronic Ester: The boronic ester group can be introduced through a reaction between an aryl halide and bis(pinacolato)diboron in the presence of a palladium catalyst and a base
Introduction of the Sulfonyl Fluoride Group: The sulfonyl fluoride group can be introduced by reacting the corresponding sulfonyl chloride with a fluoride source such as potassium fluoride (KF) or cesium fluoride (CsF) under mild conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonyl fluoride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can participate in nucleophilic substitution reactions, where the fluoride can be replaced by other nucleophiles.
Coupling Reactions: The boronic ester group can undergo Suzuki-Miyaura coupling reactions with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.
Oxidation and Reduction Reactions: The methoxy and methyl groups on the aromatic ring can be involved in oxidation or reduction reactions under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH) for deprotonation steps.
Fluoride Sources: Such as potassium fluoride (KF) or cesium fluoride (CsF) for introducing the sulfonyl fluoride group.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.
Substituted Sulfonyl Fluorides: Formed through nucleophilic substitution reactions.
Scientific Research Applications
2-Methoxy-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonyl fluoride has several applications in scientific research:
Synthetic Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry:
Materials Science: Used in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-methoxy-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonyl fluoride involves its ability to form covalent bonds with nucleophilic sites on biological molecules. The sulfonyl fluoride group can react with nucleophiles such as amines or thiols, forming stable sulfonamide or sulfonate linkages. The boronic ester group can interact with diols or other Lewis bases, forming reversible covalent bonds.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine: Similar boronic ester group but different aromatic core.
2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar boronic ester group but lacks the sulfonyl fluoride group.
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: Contains both boronic ester and sulfonamide groups.
Uniqueness
The uniqueness of 2-methoxy-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonyl fluoride lies in its combination of a boronic ester and a sulfonyl fluoride group, which allows it to participate in a wide range of chemical reactions and makes it a versatile building block for the synthesis of complex molecules.
Properties
Molecular Formula |
C14H20BFO5S |
|---|---|
Molecular Weight |
330.2 g/mol |
IUPAC Name |
2-methoxy-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl fluoride |
InChI |
InChI=1S/C14H20BFO5S/c1-9-7-12(22(16,17)18)11(19-6)8-10(9)15-20-13(2,3)14(4,5)21-15/h7-8H,1-6H3 |
InChI Key |
NNOZFQQUSVHAJX-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C)S(=O)(=O)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















